REACTION_CXSMILES
|
C(N(CC)CC)C.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:23]([O:25][C:26]([C@@H:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O>[CH2:23]([O:25][C:26]([CH:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24] |f:2.3,4.5.6|
|
Name
|
alcohol
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
when addition
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a residue which
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
FILTRATION
|
Details
|
on filter aid (celite) the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with a 5% tartaric acid solution (3×125 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were washed with diethyl ether and pH
|
Type
|
EXTRACTION
|
Details
|
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:23]([O:25][C:26]([C@@H:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O>[CH2:23]([O:25][C:26]([CH:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24] |f:2.3,4.5.6|
|
Name
|
alcohol
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
when addition
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a residue which
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
FILTRATION
|
Details
|
on filter aid (celite) the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with a 5% tartaric acid solution (3×125 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were washed with diethyl ether and pH
|
Type
|
EXTRACTION
|
Details
|
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.CS(Cl)(=O)=O.C(C(C(C(O)=O)O)O)(O)=O.[CH2:23]([O:25][C:26]([C@@H:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CC(C)=O.O>[CH2:23]([O:25][C:26]([CH:28]1[CH2:33][CH2:32][CH2:31][NH:30][CH2:29]1)=[O:27])[CH3:24] |f:2.3,4.5.6|
|
Name
|
alcohol
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)O.C(C)OC(=O)[C@H]1CNCCC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
when addition
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a residue which
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
FILTRATION
|
Details
|
on filter aid (celite) the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with a 5% tartaric acid solution (3×125 ml)
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were washed with diethyl ether and pH
|
Type
|
EXTRACTION
|
Details
|
The neutralised aqueous mixture was extracted with ethyl acetate (4×200 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording 2.6 g (32%) of 1-(4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-butyl
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |